molecular formula C6H5BrN4O2 B041621 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 93703-24-3

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B041621
CAS RN: 93703-24-3
M. Wt: 245.03 g/mol
InChI Key: QTEQVEJOXGBDGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including those with bromine substituents, often involves the modification of purine-6,8-diones. These modifications can include ionization, methylation, and the introduction of protective groups to enable further chemical transformations. For instance, purine-6,8-diones have been classified based on their substituents, affecting their reactivity and the site of methylation. Methylation reactions, particularly, are influenced by the position of the substituents, with sterically hindered sites directing the methylation to alternative positions (Rahat, Bergmann, & Tamir, 1974).

Molecular Structure Analysis

The molecular structure of brominated purine derivatives, including 8-bromo substituted compounds, has been studied through various techniques, including crystallography. These studies reveal details about the conformation and stereochemistry of the molecules. For example, the syn conformation observed in brominated purine nucleosides, as opposed to the more common anti conformation, indicates the influence of the bromine substituent on the molecule's structure (Tavale & Sobell, 1970).

Chemical Reactions and Properties

Brominated purine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions. These reactions can lead to the formation of unusual products, depending on the reactants and conditions employed. For instance, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF resulted in unexpected 8-dimethylamino-substituted products, showcasing the reactivity of the bromine atom in these compounds (Khaliullin & Shabalina, 2020).

Physical Properties Analysis

The physical properties of purine derivatives, including those with bromine substituents, are influenced by their molecular structure. Factors such as hydrogen bonding, molecular packing, and intermolecular interactions play significant roles in determining these properties. Quantitative investigations into the intermolecular interactions present in xanthine derivatives, for instance, have revealed insights into their crystal packing and the contributions of electrostatic and dispersion energy components to their stability (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Chemical Properties Analysis

The chemical properties of brominated purine derivatives are characterized by their reactivity towards various chemical reagents. The presence of bromine atoms in these compounds not only influences their reactivity but also enables selective transformations, such as alkylation and cycloaddition reactions, leading to a diverse array of derivatives with potential biological activities (Khaliullin, Shabalina, & Sharafutdinov, 2015).

Scientific Research Applications

  • Antidepressant Activity : Derivatives of this compound, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-Purine-2,6(3H,7H)-Dione, have shown potential antidepressant activity (Khaliullin et al., 2018).

  • Synthesis of New Derivatives : Studies have focused on synthesizing new derivatives, such as 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives, providing structural insights and potential for novel applications (Gobouri, 2020).

  • 5-HT Receptor Antagonistic Activity : Certain derivatives, like the 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have shown antagonistic activity for serotonin receptors, which is significant in neuroscience and pharmacology (Żmudzki et al., 2015).

  • New Synthesis Procedures : Various studies have developed new synthesis procedures for related compounds, demonstrating the versatility and potential of this chemical structure in creating novel compounds (Khaliullin et al., 2009; Khaliullin & Klen, 2010).

  • Bioactive Compounds Isolation : Research involving the isolation of bromophenols and brominated tetrahydroisoquinolines from red algae indicates the potential of related compounds in anti-inflammatory and antioxidant treatments (Ma et al., 2007).

  • Thietanyl Protection in Synthesis : Thietanyl protection has been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, showing the chemical versatility and synthesis potential of related compounds (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-bromo-3-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEQVEJOXGBDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364285
Record name 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS RN

93703-24-3
Record name 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 g of 3-methyl-3,7-dihydropurine-2,6-dione and 49 g of sodium acetate are suspended in 800 ml of glacial acetic acid and heated to an internal temperature of 90° C., and 33.3 ml of bromine are slowly added (about 3-4 hours). The suspension is then stirred at this temperature for 3 hours; the reaction is complete according to TLC (DCM/MeOH=10:1). The reaction solution is cooled and filtered with suction. The residue is washed with 100 ml of glacial acetic acid and 500 ml of water and dried in vacuum at 50° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
33.3 mL
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirring suspension of 3-methylxanthine (7.9 g 47.6 mmol) and sodium acetate (7.81 g, 95.2 mmol) in glacial acetic acid (120 ml) was added bromine (9.14 g, 57.1 mmol). The mixture was stirred at 65° C. for 2 hours. After cooling to room temperature the precipitate was filtered, washed with acetic acid (2×15 ml), water (3×50 ml) and dried under vacuum to give 8-bromo-3-methylxanthine (10.5 g, 90% yield) as a beige powder.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring suspension of 7-benzyl-8-bromo-3-methylxanthine (10.06 g, 30.0 mmol) in anhydrous dimethylsulfoxide was added sodium hydride (864 mg, 36.0 mmol). After stirring at room temperature for 30 min, (R)-5-acetoxy-1-chlorohexane (5.9 g, 33.0 mmol) was added. After stirring at 70-75° C. for 12 hours, the mixture was cooled to room temperature, quenched with water (600 ml) and stirred at room temperature for 4 hours. The precipitate was filtered to provide (R)-1-(5-Acetoxyhexyl)-7-benzy)-8-bromo-3-methylxanthine (12.31 g, 86% yield) as a beige powder.
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
864 mg
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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